

J-104129: A Comparative Efficacy Analysis Against Leading LAMA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	J-104129	
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This guide provides a comprehensive comparison of the preclinical efficacy of **J-104129**, a potent and selective M3 muscarinic receptor antagonist, against other leading Long-Acting Muscarinic Antagonist (LAMA) compounds: tiotropium, glycopyrronium, aclidinium, and umeclidinium. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of respiratory therapeutics.

Introduction to LAMA Therapy

Long-acting muscarinic antagonists are a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1] These agents function by blocking the action of acetylcholine at muscarinic receptors in the airways, leading to bronchodilation and improved respiratory function. The primary target for this therapeutic effect is the M3 muscarinic receptor, which is predominantly responsible for bronchoconstriction.[2][3] An ideal LAMA would exhibit high affinity and selectivity for the M3 receptor over the M2 receptor, as M2 receptor antagonism can lead to undesirable cardiovascular side effects.[4][5]

J-104129 is a novel M3 muscarinic receptor antagonist characterized by its high selectivity for the M3 subtype over the M2 subtype.[4][6] This guide presents available preclinical data to objectively compare its efficacy profile with established LAMA therapies.

Comparative Efficacy Data



The following tables summarize the available quantitative data for **J-104129** and comparator LAMA compounds. It is important to note that the data presented has been compiled from various sources and may not have been generated under identical experimental conditions. Direct head-to-head comparative studies are limited, and thus, these values should be interpreted with consideration of the different assays and tissues used.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

Compound	Human M1 Receptor	Human M2 Receptor	Human M3 Receptor	M3 vs. M2 Selectivity Ratio	Reference
J-104129	19	490	4.2	~117-fold	[4][6]
Tiotropium	High Affinity (equal to M2/M3)	High Affinity (equal to M1/M3)	High Affinity (equal to M1/M2)	Kinetically selective (slow dissociation from M3)	[1][7][8]
Glycopyrroniu m	High Affinity (highest for M1)	1.889 (rat)	1.686 (rat)	~1.1-fold (rat)	[2][9]
Aclidinium	Subnanomola r Affinity	Subnanomola r Affinity	Subnanomola r Affinity	Kinetically selective (shorter residence time at M2 vs M3)	[10]
Umeclidinium	0.05 - 0.16	0.05 - 0.16	0.05 - 0.16	Not specified	[11]

Note: Direct comparison of Ki values is challenging due to variations in experimental assays across different studies. The selectivity of tiotropium and aclidinium is primarily attributed to their kinetic properties rather than a large difference in equilibrium binding affinity.

Table 2: In Vitro and In Vivo Functional Potency



Compound	Functional Assay	Species/Tissue	Potency (Value)	Reference
J-104129	Antagonism of ACh-induced bronchoconstricti on (KB)	Rat Trachea	3.3 nM	[4][6]
J-104129	Antagonism of ACh-induced bradycardia (KB)	Rat Right Atria	170 nM	[4][6]
J-104129	Antagonism of ACh-induced bronchoconstricti on (ED50)	Rat (in vivo, oral)	0.58 mg/kg	[4]
Tiotropium	Inhibition of cholinergic nerve-induced contraction	Guinea Pig & Human Airways	Potent, slow onset, very slow dissociation	[8]
Glycopyrronium	Antagonism of methacholine-induced contraction (-log KB)	Guinea Pig Ileum (M3)	10.31	[12]
Aclidinium	Inhibition of ACh- induced bronchoconstricti on (in vivo, nebulized)	Guinea Pig	Long duration of action (t1/2 = 29h)	[10]
Umeclidinium	Inhibition of ACh- induced bronchoconstricti on (in vivo, intranasal)	Mouse	Sustained inhibition after 5 days	[11]



Experimental Protocols Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound for muscarinic receptor subtypes.

- 1. Membrane Preparation:
- Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells) are prepared.
- Tissues are homogenized in an ice-cold buffer and centrifuged to pellet the membranes.
- The pellet is washed and resuspended in an assay buffer to a final protein concentration of 50-200 μg/mL.
- 2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order: assay buffer, the test compound at various concentrations, and a radioligand such as [3H]-N-methylscopolamine ([3H]-NMS).
- The membrane suspension is then added to initiate the binding reaction.
- For determination of non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used instead of the test compound.
- The plate is incubated to allow the binding to reach equilibrium.
- 3. Detection and Analysis:
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed with a cold wash buffer.



- The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- The data is analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Acetylcholine-Induced Bronchoconstriction in Rats

This protocol outlines a general procedure for evaluating the in vivo efficacy of a LAMA in a rat model of bronchoconstriction.

- 1. Animal Preparation:
- Male Sprague-Dawley rats are anesthetized.
- A tracheal cannula is inserted for mechanical ventilation and measurement of respiratory parameters.
- A catheter is placed in a jugular vein for intravenous administration of acetylcholine (ACh).
- 2. Administration of Test Compound:
- The test compound (e.g., **J-104129**) or vehicle is administered, typically orally or via inhalation, at a predetermined time before the ACh challenge.
- 3. Bronchoconstriction Challenge:
- A baseline measurement of airway resistance is recorded.
- Acetylcholine is administered intravenously to induce bronchoconstriction.
- Airway resistance is continuously monitored to measure the peak increase.
- 4. Data Analysis:
- The protective effect of the test compound is calculated as the percentage inhibition of the ACh-induced increase in airway resistance compared to the vehicle-treated control group.



• An ED50 value, the dose of the compound that produces 50% of the maximal protective effect, is determined by analyzing the dose-response curve.

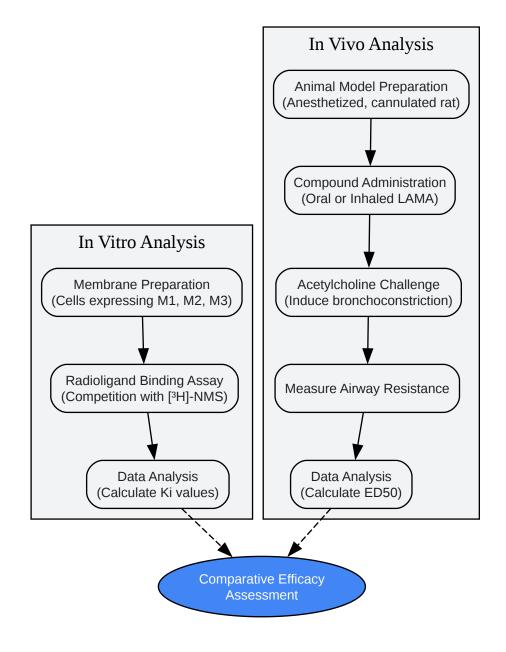
Mandatory Visualizations



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Caption: LAMA Signaling Pathway in Airway Smooth Muscle.





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Caption: Preclinical Efficacy Evaluation Workflow for LAMAs.

Discussion

The available preclinical data indicates that **J-104129** is a potent muscarinic antagonist with a notable selectivity for the M3 receptor over the M2 receptor.[4][6] This high M3 vs. M2 selectivity ratio of approximately 117-fold suggests a favorable therapeutic profile with a potentially lower risk of M2-mediated cardiovascular side effects compared to less selective compounds.



In functional assays, **J-104129** demonstrates potent antagonism of acetylcholine-induced bronchoconstriction in isolated rat trachea.[4][6] Furthermore, the compound shows significant in vivo efficacy when administered orally in a rat model of bronchoconstriction.[4]

Direct comparison with other LAMAs is complicated by the lack of standardized, head-to-head preclinical studies. However, the data suggests that **J-104129**'s M3 receptor affinity is in a similar nanomolar range to other clinically effective LAMAs. The key differentiator for **J-104129** appears to be its pronounced equilibrium binding selectivity for M3 over M2 receptors. In contrast, the selectivity of tiotropium and aclidinium is primarily attributed to their slower dissociation rates from the M3 receptor compared to the M2 receptor, a phenomenon known as kinetic selectivity.[1][10]

Conclusion

J-104129 is a promising LAMA compound with a preclinical profile characterized by high potency and significant selectivity for the M3 muscarinic receptor. The data presented in this guide suggests that **J-104129**'s efficacy is comparable to other established LAMAs in preclinical models. Its distinct selectivity profile warrants further investigation to fully elucidate its potential clinical benefits, particularly concerning its cardiovascular safety profile. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the relative efficacy and safety of **J-104129** against other LAMA compounds.

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